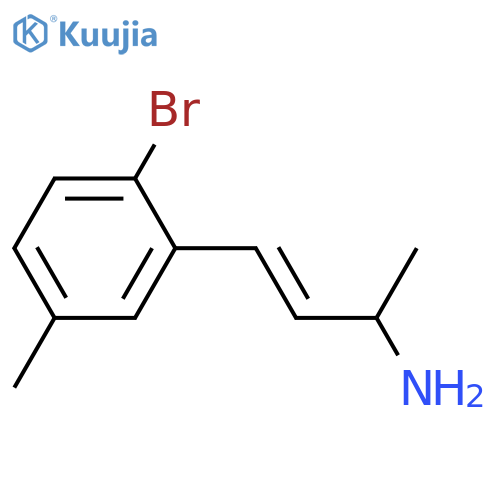Cas no 2229654-16-2 (4-(2-bromo-5-methylphenyl)but-3-en-2-amine)

4-(2-bromo-5-methylphenyl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromo-5-methylphenyl)but-3-en-2-amine
- 2229654-16-2
- EN300-1908611
-
- インチ: 1S/C11H14BrN/c1-8-3-6-11(12)10(7-8)5-4-9(2)13/h3-7,9H,13H2,1-2H3/b5-4+
- InChIKey: MFFVPZUMXBTSMZ-SNAWJCMRSA-N
- ほほえんだ: BrC1=CC=C(C)C=C1/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 239.03096g/mol
- どういたいしつりょう: 239.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-(2-bromo-5-methylphenyl)but-3-en-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908611-1.0g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1908611-0.5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-0.05g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-5.0g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1908611-1g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-10g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-0.1g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-0.25g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1908611-2.5g |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine |
2229654-16-2 | 2.5g |
$1931.0 | 2023-09-18 |
4-(2-bromo-5-methylphenyl)but-3-en-2-amine 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
4-(2-bromo-5-methylphenyl)but-3-en-2-amineに関する追加情報
4-(2-ブロモ-5-メチルフェニル)ブト-3-エン-2-アミン(CAS No. 2229654-16-2)の専門的解説と応用展望
4-(2-ブロモ-5-メチルフェニル)ブト-3-エン-2-アミンは、有機合成化学において重要な中間体として注目される化合物です。特に医薬品開発や材料科学の分野でその有用性が評価されています。本稿では、この化合物の構造的特徴、合成方法、および最新の応用事例について詳しく解説します。
この化合物の分子構造は、ブロモ基とメチル基を有する芳香環と、アミン基を有する不飽和鎖が特徴的です。このユニークな構造により、求電子置換反応や付加反応など、多様な反応に参加可能です。近年の研究では、創薬化学における骨格構築材料としての潜在的可能性が報告されています。
合成方法に関しては、パラジウム触媒カップリングやWittig反応を組み合わせた多段階合成が一般的です。2023年に発表された最新の研究では、グリーンケミストリーの観点から、溶媒使用量を削減した環境調和型プロセスの開発が進められています。これは、サステナブル化学が注目される現代のトレンドに合致するアプローチと言えます。
応用分野では、OLED材料の前駆体としての利用が特に注目されています。有機ELディスプレイ市場の拡大に伴い、高効率発光材料の需要が高まっており、本化合物のπ共役系を活用した新材料開発が活発に行われています。また、バイオイメージングプローブの構成要素としての応用も期待されており、生命科学分野での活用が増加しています。
安定性と取り扱いに関しては、標準的な有機実験室環境下で安定に保存可能です。ただし、光感受性を示す可能性があるため、遮光容器での保管が推奨されます。分析手法としては、NMR分光法や質量分析による構造確認が一般的で、特に1H-NMRでは芳香族プロトンとビニルプロトンの特徴的なシグナルが観測されます。
市場動向を見ると、精密有機合成向けの需要が年々増加傾向にあります。主要な化学メーカーからは、カスタム合成サービスやスケールアップ生産に対応した供給体制が整備されつつあります。また、AI創薬プラットフォームにおける仮想スクリーニング用化合物ライブラリの構成要素としても採用例が増えています。
今後の展望として、自動化合成技術との組み合わせによる生産効率の向上が期待されています。特に、フロー化学システムを活用した連続生産プロセスの開発が進められており、これにより研究用から工業規模までシームレスな供給が可能になるでしょう。さらに、機械学習を活用した反応条件最適化の研究も進行中です。
安全性に関する最新の知見では、標準的な有機溶媒取り扱い時の防護策(手袋、保護眼鏡等)を遵守すれば、研究開発現場で安全に使用可能です。ただし、廃棄処理に際しては、ハロゲン含有化合物として適切な処理が必要となります。最近の環境規制強化に対応した処理方法の開発も進んでいます。
学術研究のトレンドとしては、本化合物を出発原料とする多段階合成戦略の開発が活発です。特に、複雑天然物の合成経路において、鍵中間体として活用する研究が増加しています。2024年に発表された論文では、抗炎症活性を有する新規化合物群の合成に本化合物が重要な役割を果たしたと報告されています。
産業界での活用事例としては、電子材料メーカーが特許出願を増やしている状況です。半導体材料の表面修飾剤や、導電性ポリマーのモノマーとしての応用が検討されています。また、触媒設計におけるリガンド骨格としての利用も注目されており、不斉合成分野での展開が期待されます。
分析技術の進歩に伴い、結晶構造解析や計算化学による分子特性の予測精度が向上しています。これにより、本化合物の反応性や物性に関する理解が深まり、より効率的な利用が可能になっています。特に、密度汎関数理論(DFT)計算を用いた反応経路の予測は、実験的な試行錯誤を大幅に削減できるとして注目されています。
最後に、4-(2-ブロモ-5-メチルフェニル)ブト-3-エン-2-アミンの今後の発展可能性は非常に広いと言えます。医農薬中間体としての伝統的な用途に加え、機能性材料開発やナノテクノロジー分野での新たな応用が期待されます。研究開発投資が増加している現状を踏まえると、今後数年間でさらに注目を集める化合物となるでしょう。
2229654-16-2 (4-(2-bromo-5-methylphenyl)but-3-en-2-amine) 関連製品
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 557-08-4(10-Undecenoic acid zinc salt)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)




